

Spectroscopic Characterization of 3-Fluoro-5-nitro-2-vinylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 3-Fluoro-5-nitro-2-vinylpyridine

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This technical guide provides a comprehensive overview of the key spectroscopic techniques for the structural elucidation and characterization of **3-Fluoro-5-nitro-2-vinylpyridine**. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the analysis of this compound. Given the absence of publicly available experimental spectra for **3-Fluoro-5-nitro-2-vinylpyridine**, this guide presents predicted data based on established principles and data from analogous structures. This approach provides a robust framework for anticipating and interpreting experimental results.

Molecular Structure and Spectroscopic Overview

3-Fluoro-5-nitro-2-vinylpyridine is a heterocyclic aromatic compound containing several key functional groups that give rise to distinct spectroscopic signatures. The pyridine ring, substituted with a fluorine atom, a nitro group, and a vinyl group, presents a unique electronic environment. Spectroscopic analysis is crucial for confirming the successful synthesis and purity of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **3-Fluoro-5-nitro-2-vinylpyridine**, ^1H , ^{13}C , and ^{19}F NMR are all highly informative.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum will reveal the chemical environment of the protons on the pyridine ring and the vinyl group. The electron-withdrawing nature of the nitro and fluoro groups, along with the anisotropic effects of the pyridine ring, will significantly influence the chemical shifts.

Table 1: Predicted ^1H NMR Data for **3-Fluoro-5-nitro-2-vinylpyridine** (in CDCl_3 , 400 MHz)

| Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|----------------------------------|--------------|---------------------------|-----------------------------|
| ~8.80 | d | ~2.5 | H-6 |
| ~8.45 | d | ~2.5 | H-4 |
| ~7.00 | dd | ~17.5, 11.0 | Vinyl CH |
| ~6.40 | d | ~17.5 | Vinyl CH_2 (trans) |
| ~5.80 | d | ~11.0 | Vinyl CH_2 (cis) |

- **Causality of Predictions:** The downfield chemical shifts of the pyridine protons (H-4 and H-6) are anticipated due to the deshielding effects of the electronegative nitrogen atom and the nitro group. The vinyl protons will exhibit a characteristic AMX spin system with distinct geminal, cis, and trans coupling constants.

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum will provide information on all the carbon atoms in the molecule. The signals will be spread over a wide chemical shift range due to the diverse electronic environments.

Table 2: Predicted ^{13}C NMR Data for **3-Fluoro-5-nitro-2-vinylpyridine** (in CDCl_3 , 100 MHz)

| Chemical Shift (δ , ppm) | Coupling to ^{19}F (J, Hz) | Assignment |
|----------------------------------|--------------------------------------|---------------------|
| ~158 (d) | Large ($^1\text{JCF} \approx 240$) | C-3 |
| ~150 (s) | - | C-5 |
| ~148 (d) | Small ($^3\text{JCF} \approx 5$) | C-2 |
| ~142 (d) | Small ($^3\text{JCF} \approx 3$) | C-6 |
| ~135 (s) | - | Vinyl CH |
| ~125 (d) | Small ($^2\text{JCF} \approx 20$) | C-4 |
| ~122 (s) | - | Vinyl CH_2 |

- Expertise in Interpretation: The carbon directly attached to the fluorine atom (C-3) is expected to show a large one-bond coupling constant (^1JCF). Other carbons in proximity to the fluorine will exhibit smaller two- and three-bond couplings. The presence of the nitro group will cause a significant downfield shift for the carbon it is attached to (C-5).

Predicted ^{19}F NMR Spectral Data

^{19}F NMR is a highly sensitive technique that will provide a clear signal for the fluorine atom.

Table 3: Predicted ^{19}F NMR Data for **3-Fluoro-5-nitro-2-vinylpyridine** (in CDCl_3)

| Chemical Shift (δ , ppm) | Multiplicity | Coupling to ^1H (J, Hz) |
|----------------------------------|--------------|----------------------------------|
| ~ -120 | d | ~2.5 (to H-4) |

- Authoritative Grounding: The chemical shift of the fluorine atom is predicted based on data for other 3-fluoropyridine derivatives.^[1] It is expected to be a doublet due to coupling with the adjacent H-4 proton.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and accuracy of the acquired data.

- **Sample Preparation:** Dissolve 5-10 mg of **3-Fluoro-5-nitro-2-vinylpyridine** in approximately 0.6 mL of deuterated chloroform (CDCl_3).^[2]^[3] The use of a deuterated solvent is essential to avoid large solvent signals in the ^1H NMR spectrum.^[2]
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.^[2]
- **Data Acquisition:** Acquire the spectra on a 400 MHz (or higher) NMR spectrometer. For ^{13}C NMR, a larger number of scans will be necessary due to the low natural abundance of the ^{13}C isotope.^[3] For ^{19}F NMR, a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is required.^[4]
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of **3-Fluoro-5-nitro-2-vinylpyridine** will be characterized by absorptions corresponding to the nitro, vinyl, and fluoro-substituted aromatic moieties.

Table 4: Predicted Characteristic IR Absorptions for **3-Fluoro-5-nitro-2-vinylpyridine**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--|
| ~3100-3000 | Medium | Aromatic & Vinyl C-H stretch |
| ~1640 | Medium | C=C stretch (vinyl) |
| ~1600, ~1475 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1530 | Strong | Asymmetric NO ₂ stretch[5][6] |
| ~1350 | Strong | Symmetric NO ₂ stretch[5][6] |
| ~1250 | Strong | C-F stretch |
| ~990, ~910 | Strong | Vinyl C-H out-of-plane bend |

- Trustworthiness of Predictions: The predictions for the nitro group stretches are based on well-established data for aromatic nitro compounds, which consistently show two strong bands in these regions.[6][7] The C-F stretch for a fluoropyridine is also a reliable diagnostic peak.[8]

Experimental Protocol for IR Spectroscopy

For a solid sample like **3-Fluoro-5-nitro-2-vinylpyridine**, the thin solid film method is often preferred for its simplicity and the absence of interfering signals from a mulling agent.[9][10]

- Sample Preparation: Dissolve a small amount of the compound in a volatile solvent like methylene chloride or acetone.[10]
- Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid sample.[9][10]
- Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.
- Background Correction: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum to remove any atmospheric or plate-related absorptions.

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common technique that also induces fragmentation, offering valuable structural clues.

Predicted Mass Spectrum

The EI mass spectrum of **3-Fluoro-5-nitro-2-vinylpyridine** is expected to show a prominent molecular ion peak and several characteristic fragment ions.

Table 5: Predicted Key Ions in the EI Mass Spectrum of **3-Fluoro-5-nitro-2-vinylpyridine**

| m/z (mass-to-charge ratio) | Proposed Fragment |
|----------------------------|--|
| 168 | [M] ⁺ (Molecular Ion) |
| 151 | [M - OH] ⁺ |
| 138 | [M - NO] ⁺ |
| 122 | [M - NO ₂] ⁺ |
| 95 | [M - NO ₂ - HCN] ⁺ |

- Mechanistic Insights: Aromatic nitro compounds often exhibit fragmentation through the loss of NO, NO₂, and sometimes an oxygen atom.[\[11\]](#)[\[12\]](#) The pyridine ring can undergo fragmentation by losing HCN. The molecular ion peak at m/z 168 would confirm the molecular weight of the compound.

Experimental Protocol for Mass Spectrometry

A standard procedure for obtaining an EI mass spectrum is as follows:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).[\[13\]](#)

- Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[\[14\]](#)[\[15\]](#)
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[\[16\]](#)
- Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z .

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the unambiguous characterization of **3-Fluoro-5-nitro-2-vinylpyridine**. While this guide presents predicted data, it establishes a solid foundation for what to expect in an experimental setting and outlines the robust methodologies required for obtaining high-quality spectroscopic data. The detailed protocols and the rationale behind them are intended to empower researchers to confidently undertake the synthesis and analysis of this and related novel compounds.

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